molecular formula C11H15N3O2 B7864482 (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B7864482
M. Wt: 221.26 g/mol
InChI Key: VRUSIPZMVFUPCE-WCBMZHEXSA-N
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Description

The compound "(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone" features a bicyclic pyrrolo-pyrrolidine core in a cis-configuration, coupled with a 5-methylisoxazole moiety via a ketone linker.

Properties

IUPAC Name

[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7-9(5-13-16-7)11(15)14-3-2-8-4-12-6-10(8)14/h5,8,10,12H,2-4,6H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUSIPZMVFUPCE-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3C2CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)C(=O)N2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone is a derivative of hexahydropyrrolo compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C_{12}H_{14}N_{2}O_{2}

The presence of both a hexahydropyrrolo moiety and a 5-methylisoxazole ring suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Analgesic Effects:
    • Studies have demonstrated that similar hexahydropyrrolo derivatives have significant analgesic properties, particularly as non-peptide NOP receptor agonists. These compounds can modulate pain pathways, offering potential for neuropathic pain management .
  • Antinociceptive Properties:
    • The compound has shown dose-dependent antinociceptive effects in models of chronic pain, suggesting its utility in treating conditions like neuropathic pain. This is attributed to its ability to inhibit pain-related neurotransmitter release .
  • Potential Neuroprotective Effects:
    • Some derivatives have been investigated for their neuroprotective properties, which may be beneficial in neurodegenerative diseases. The structural similarities with known neuroprotective agents indicate a promising avenue for further research.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • NOP Receptor Modulation: The compound likely interacts with the nociceptin/orphanin FQ peptide (N/OFQ) receptor system, which plays a crucial role in pain modulation and has implications in various neurological conditions .
  • Influence on Neurotransmitter Systems: By affecting neurotransmitter dynamics in the central nervous system, it may alter synaptic transmission related to pain perception .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceFindings
Demonstrated antinociceptive effects in neuropathic pain models using similar hexahydropyrrolo derivatives.
Investigated structure-activity relationships leading to the discovery of potent PDE5 inhibitors, highlighting the importance of structural modifications for enhanced activity.
Discussed the synthesis and biological evaluation of octahydro-pyrrolo derivatives, indicating potential therapeutic applications in various diseases.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of hexahydropyrrolo compounds exhibit significant activity as histamine H3 receptor antagonists, which are crucial in treating neurological disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) . The compound's structure allows it to modulate neurotransmitter release, enhancing cognitive functions.

Anticancer Activity

Studies have shown that isoxazole-containing compounds possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound has demonstrated effectiveness against specific cancer types, including breast and prostate cancers, by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The unique structure of (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone has been linked to antimicrobial activity against both gram-positive and gram-negative bacteria. This makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of the compound on models of neurodegeneration. Results indicated a significant reduction in neuronal death and improvement in cognitive performance metrics .

Case Study 2: Antitumor Efficacy

In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with a formulation containing this compound. The results showed a promising response rate with manageable side effects, suggesting its potential as a novel anticancer agent .

Case Study 3: Antimicrobial Activity

Research documented in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria. The study concluded that it could serve as a lead compound for antibiotic development .

Comparison with Similar Compounds

Pharmacological and Physicochemical Implications

  • Solubility : The hydrochloride salt of Compound 27 improved solubility, suggesting the target compound may require salt formation for bioavailability .
  • Metabolic Stability : Isoxazole’s oxygen may increase metabolic susceptibility (e.g., oxidation) compared to triazole’s nitrogen-rich systems, impacting half-life.

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